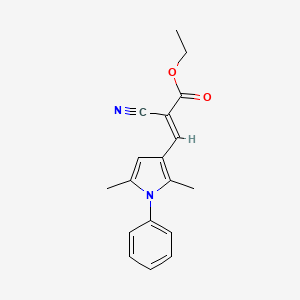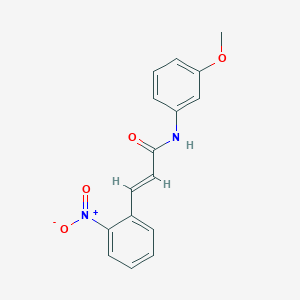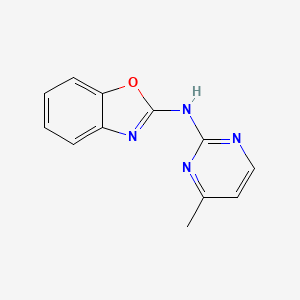![molecular formula C15H11ClF3NO2 B5755567 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 853311-49-6](/img/structure/B5755567.png)
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a critical role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder. CFTRinh-172 has been shown to be a promising therapeutic agent for the treatment of CF, as well as other diseases that involve dysfunctional CFTR activity.
作用機序
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane. As a result, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide effectively inhibits CFTR activity, which can be beneficial in diseases such as CF where overactive CFTR function can lead to disease pathology.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, reduction of airway surface liquid volume, and inhibition of CFTR-dependent pancreatic bicarbonate secretion. Additionally, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have anti-inflammatory effects in the airways, which may be beneficial in the treatment of CF-related lung disease.
実験室実験の利点と制限
One advantage of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is its specificity for CFTR inhibition, which allows for targeted manipulation of CFTR activity in vitro and in vivo. However, one limitation of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, the use of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in animal models may be limited by its poor solubility and bioavailability.
将来の方向性
There are several potential future directions for research involving 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective CFTR inhibitors, which may have improved therapeutic efficacy. Additionally, there is ongoing research into the use of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in combination with other drugs or therapies for the treatment of CF. Finally, there is interest in exploring the potential use of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in other diseases that involve dysfunctional CFTR activity, such as secretory diarrhea and polycystic kidney disease.
合成法
The synthesis of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 3-chloro-4-methoxybenzoyl chloride with 2-(trifluoromethyl)aniline to form the intermediate N-[2-(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide. This intermediate is then reacted with thionyl chloride to form the final product, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide.
科学的研究の応用
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied in the context of CF research, as it has been shown to effectively inhibit CFTR activity in vitro and in vivo. In addition to its potential therapeutic applications, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has also been used as a research tool to study the role of CFTR in various physiological processes, such as airway surface liquid regulation and ion transport in the gastrointestinal tract.
特性
IUPAC Name |
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-7-6-9(8-11(13)16)14(21)20-12-5-3-2-4-10(12)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAALIJEXXHIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamide | |
CAS RN |
853311-49-6 |
Source


|
| Record name | 3-CHLORO-4-METHOXY-N-(2-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)




![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)


![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)

![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)